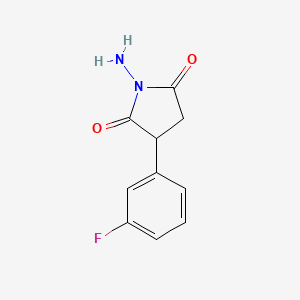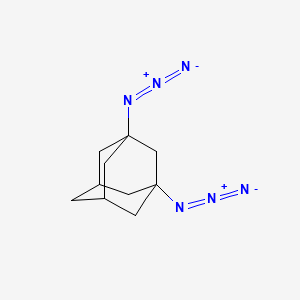
1,3-Diazidoadamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazidoadamantane is an organic compound with the molecular formula C10H14N6 It belongs to the adamantane family, which is characterized by a tricyclic cage-like structure
Preparation Methods
The synthesis of 1,3-diazidoadamantane typically involves the reaction of 1,3-dibromoadamantane with sodium azide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
C10H14Br2+2NaN3→C10H14N6+2NaBr
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
1,3-Diazidoadamantane undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups using appropriate reagents. For example, the reaction with triphenylphosphine can yield 1,3-diphosphinoadamantane.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include triphenylphosphine, lithium aluminum hydride, and various alkynes for cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Diazidoadamantane has several applications in scientific research:
Materials Science: It is used in the synthesis of high-energy materials and polymers due to its high energy content and stability.
Pharmaceuticals: The compound serves as a precursor for the synthesis of bioactive molecules, including antiviral and anticancer agents.
Chemistry: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in bioconjugation techniques, where it helps in the attachment of biomolecules to surfaces or other molecules.
Mechanism of Action
The mechanism of action of 1,3-diazidoadamantane largely depends on the specific application and the chemical environment. In general, the azido groups can undergo various transformations, such as reduction to amines or cycloaddition to form triazoles. These transformations enable the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications.
Comparison with Similar Compounds
1,3-Diazidoadamantane can be compared with other azidoadamantane derivatives, such as 1-azidoadamantane and 1,3,5-triazidoadamantane. While all these compounds share the adamantane core structure, their reactivity and applications differ due to the number and position of azido groups. For instance:
1-Azidoadamantane: Contains a single azido group, making it less reactive compared to this compound.
1,3,5-Triazidoadamantane: Contains three azido groups, offering higher reactivity and potential for more complex transformations.
The unique combination of two azido groups in this compound provides a balance between reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
908245-26-1 |
|---|---|
Molecular Formula |
C10H14N6 |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
1,3-diazidoadamantane |
InChI |
InChI=1S/C10H14N6/c11-15-13-9-2-7-1-8(4-9)5-10(3-7,6-9)14-16-12/h7-8H,1-6H2 |
InChI Key |
VYTTZRCUSZBQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3r,4s,5r)-5-[(1r)-1-Carboxy-2,2-Difluoro-1-(Phosphonooxy)ethoxy]-4-Hydroxy-3-(Phosphonooxy)cyclohex-1-Ene-1-Carboxylic Acid](/img/structure/B13406767.png)
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
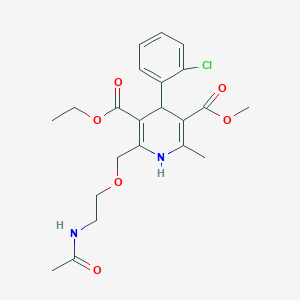
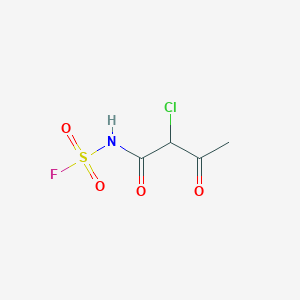

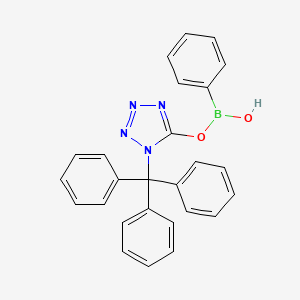
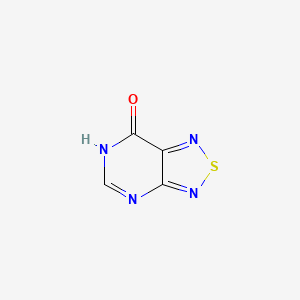
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

![(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid](/img/structure/B13406833.png)
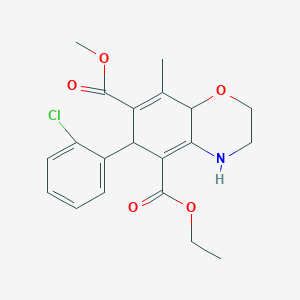
![2-Methyl-5-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13406838.png)
